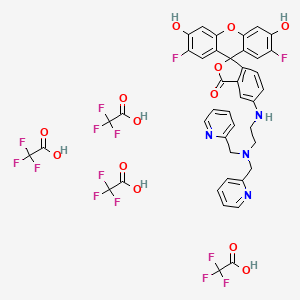
ZnAF-1F (tetraTFA)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ZnAF-1F (tetraTFA) is a potent fluorophore with a dissociation constant (Kd) value of 2.2 nM. It is primarily used as a fluorescent probe for detecting zinc ions (Zn²⁺) within cells. The compound exhibits an excitation wavelength of 489 nm and an emission wavelength of 514 nm .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
ZnAF-1F (tetraTFA) is synthesized through a series of chemical reactions involving the attachment of fluorophores to zinc ion receptors. The synthetic route typically involves the use of fluorescein as the fluorophore due to its favorable excitation and emission properties. The reaction conditions often include neutral to slightly acidic environments to ensure the stability of the compound .
Industrial Production Methods
Industrial production of ZnAF-1F (tetraTFA) involves large-scale synthesis using automated chemical reactors. The process is optimized to maintain high purity levels (≥98%) and involves stringent quality control measures to ensure consistency and reliability of the product .
Analyse Des Réactions Chimiques
Types of Reactions
ZnAF-1F (tetraTFA) primarily undergoes complexation reactions with zinc ions. It acts as a zinc sensor in neutral and slightly acidic conditions. The compound does not typically undergo oxidation, reduction, or substitution reactions under standard laboratory conditions .
Common Reagents and Conditions
The common reagents used in the synthesis and application of ZnAF-1F (tetraTFA) include fluorescein, zinc ion receptors, and various buffering agents such as HEPES. The reaction conditions are carefully controlled to maintain the integrity of the fluorophore and ensure accurate detection of zinc ions .
Major Products Formed
The major product formed from the reaction of ZnAF-1F (tetraTFA) with zinc ions is a fluorescent complex that emits light at 514 nm when excited at 489 nm. This fluorescence is used to detect and quantify the presence of zinc ions in biological samples .
Applications De Recherche Scientifique
ZnAF-1F (tetraTFA) has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe to study zinc ion dynamics in various chemical reactions.
Biology: Employed in cellular imaging to detect and monitor zinc ion concentrations within cells.
Medicine: Utilized in medical research to investigate the role of zinc ions in various physiological and pathological processes.
Industry: Applied in the development of diagnostic tools and sensors for detecting zinc ions in environmental and industrial samples .
Mécanisme D'action
ZnAF-1F (tetraTFA) functions by binding to zinc ions through its zinc ion receptors. This binding induces a conformational change in the fluorophore, resulting in an increase in fluorescence intensity. The molecular targets of ZnAF-1F (tetraTFA) are zinc ions, and the pathways involved include the complexation of zinc ions with the fluorophore, leading to the emission of light at 514 nm .
Comparaison Avec Des Composés Similaires
ZnAF-1F (tetraTFA) is unique due to its high sensitivity and specificity for zinc ions. Similar compounds include:
ZnAF-1: Another fluorophore used for zinc ion detection, but with different excitation and emission properties.
ZnAF-2F: A derivative of ZnAF-1F with slightly different chemical properties and applications
ZnAF-1F (tetraTFA) stands out due to its high dissociation constant and its ability to function effectively in neutral and slightly acidic conditions, making it a valuable tool in various scientific research fields .
Propriétés
Formule moléculaire |
C42H30F14N4O13 |
|---|---|
Poids moléculaire |
1064.7 g/mol |
Nom IUPAC |
6-[2-[bis(pyridin-2-ylmethyl)amino]ethylamino]-2',7'-difluoro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C34H26F2N4O5.4C2HF3O2/c35-27-14-25-31(16-29(27)41)44-32-17-30(42)28(36)15-26(32)34(25)24-8-7-20(13-23(24)33(43)45-34)39-11-12-40(18-21-5-1-3-9-37-21)19-22-6-2-4-10-38-22;4*3-2(4,5)1(6)7/h1-10,13-17,39,41-42H,11-12,18-19H2;4*(H,6,7) |
Clé InChI |
XUFXMIZKXMZEHS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)CN(CCNC2=CC3=C(C=C2)C4(C5=CC(=C(C=C5OC6=CC(=C(C=C64)F)O)O)F)OC3=O)CC7=CC=CC=N7.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















